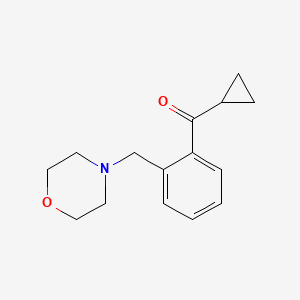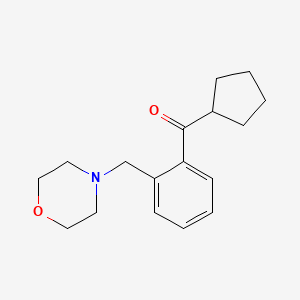![molecular formula C21H21ClFNO3 B1327325 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898756-39-3](/img/structure/B1327325.png)
2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar chemical entities. The first paper discusses a reagent used in 31P NMR analysis for hydroxyl groups in lignins, which could potentially be applied to the analysis of hydroxyl groups in other complex organic molecules . The second paper details the synthesis and structural analysis of a precursor molecule to a cyclic (alkyl)(amido)carbene, which includes an azaspiro[5.5]undecane structure . This could provide insights into the synthesis and structural characteristics of the compound , given the presence of a similar azaspiro[4.5]decyl moiety.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, and while the exact synthesis of 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is not described, the papers provide information on related synthetic strategies. The second paper describes the synthesis of a molecule with an azaspiro[5.5]undecane structure, which could suggest approaches for synthesizing the azaspiro[4.5]decyl component of the compound . The synthesis involves the use of chloro and diisopropylphenyl groups, which are also relevant to the chloro and fluorobenzophenone groups in the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The second paper provides a detailed analysis of the crystal structure of a molecule with an azaspiro[5.5]undecane structure, which could be used as a reference for analyzing the molecular structure of the azaspiro[4.5]decyl moiety in the compound of interest . The paper also discusses the steric hindrance around the carbene carbon atom, which could be relevant for understanding the steric effects in the target compound.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone, they do provide insights into the reactivity of related structures. The inability to deprotonate the precursor molecule to a cyclic (alkyl)(amido)carbene in the second paper suggests that steric hindrance could play a significant role in the reactivity of the compound . This information could be used to predict the reactivity of the target compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The first paper provides a method for analyzing hydroxyl groups in lignins using 31P NMR, which could be adapted to study similar functional groups in the compound of interest . The second paper's discussion of steric hindrance and its effect on reactivity could also inform the analysis of the physical properties, such as solubility and melting point, of the target compound .
Wissenschaftliche Forschungsanwendungen
Regioselectivity in Acylation Reactions
Koszytkowska-Stawińska, Gębarowski, and Sas (2004) explored the acylation of related compounds, demonstrating the influence of base and acyl chloride on regioselectivity. Their research indicated distinct outcomes based on the choice of acyl chloride and base, relevant for understanding the behavior of similar complex molecules in synthetic chemistry processes (Koszytkowska-Stawińska et al., 2004).
Synthesis and Evaluation for Anticonvulsant Activity
Farrar et al. (1993) reported on the synthesis and evaluation of various compounds including N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which showed notable anticonvulsant activity. This research contributes to the understanding of the therapeutic potential of structurally similar compounds (Farrar et al., 1993).
Structural Elucidation in Antitubercular Drug Development
Richter et al. (2022) conducted a structural study of a compound closely related to the one , focusing on its potential as an antitubercular drug. Their work highlights the importance of understanding molecular structure in drug development (Richter et al., 2022).
Synthesis and Antiviral Evaluation
Apaydın et al. (2020) synthesized and evaluated new spirothiazolidinone compounds for their antiviral activity. This research underscores the potential of spirothiazolidinone scaffolds in developing new antiviral molecules, relevant for compounds with similar structural features (Apaydın et al., 2020).
Susceptibility of Mycobacterium tuberculosis to Benzothiazinones
Pasca et al. (2010) studied the susceptibility of Mycobacterium tuberculosis to benzothiazinones, related to compounds like 2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone. Their research contributes to understanding the effectiveness of similar compounds against tuberculosis (Pasca et al., 2010).
Synthesis and Evaluation for Dopamine Agonist Activity
Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes to evaluate their potential as dopamine agonists. This research is significant for understanding the pharmacological potential of similar spiro compounds (Brubaker & Colley, 1986).
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-19-13-16(23)5-6-18(19)20(25)17-4-2-1-3-15(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNWIIKKZPUCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643778 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone | |
CAS RN |
898756-39-3 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)
![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)






